molecular formula C20H31N3O B11801205 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide

Cat. No.: B11801205
M. Wt: 329.5 g/mol
InChI Key: WBAQSTYLPZVOCK-OYKVQYDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a cyclopropyl group

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide

InChI

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)14-18-9-6-12-22(18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18-,19?/m0/s1

InChI Key

WBAQSTYLPZVOCK-OYKVQYDMSA-N

Isomeric SMILES

CC(C)C(C(=O)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C3CC3)N

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCN1CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.